![molecular formula C5H2Cl2FN B1604449 3,4-Dichloro-5-fluoropyridine CAS No. 851179-02-7](/img/structure/B1604449.png)
3,4-Dichloro-5-fluoropyridine
Overview
Description
3,4-Dichloro-5-fluoropyridine is a halide- and amine-substituted aromatic compound . It is used as a reagent in the synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl . Its molecular formula is C5H2Cl2FN, with an average mass of 165.980 Da and a monoisotopic mass of 164.954834 Da .
Synthesis Analysis
The synthesis of 3,4-Dichloro-5-fluoropyridine involves nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . The synthesis of fluorinated pyridines, including 3,4-Dichloro-5-fluoropyridine, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-5-fluoropyridine consists of a pyridine ring with two chlorine atoms and one fluorine atom attached to it . The presence of these strong electron-withdrawing substituents gives the compound its distinctive physical and chemical properties .Chemical Reactions Analysis
3,4-Dichloro-5-fluoropyridine can participate in various chemical reactions. For instance, it can be used as a reagent in the synthesis of 3-Chloro-5-fluoro Clodinafop Propargyl . The synthesis of fluorinated pyridines, including 3,4-Dichloro-5-fluoropyridine, often involves the introduction of fluorine atoms into lead structures .Physical And Chemical Properties Analysis
3,4-Dichloro-5-fluoropyridine has a molecular formula of C5H2Cl2FN, an average mass of 165.980 Da, and a monoisotopic mass of 164.954834 Da . Fluoropyridines, including 3,4-Dichloro-5-fluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
Synthesis of Fluorinated Pyridines
3,4-Dichloro-5-fluoropyridine: is a valuable intermediate in the synthesis of various fluorinated pyridine compounds. These fluorinated derivatives are sought after for their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine makes these compounds less reactive and reduces their basicity compared to chlorinated or brominated analogues .
Radiopharmaceuticals
The compound is used in the preparation of 18 F-substituted pyridines , which are of special interest as potential imaging agents in radiobiology. These agents can be used for local radiotherapy of cancer, providing a way to visualize and target cancerous tissues with high precision .
Agricultural Chemistry
In the quest for new agricultural products with improved properties, 3,4-Dichloro-5-fluoropyridine serves as a precursor for the introduction of fluorine atoms into lead structures. This modification is known to enhance the physical, biological, and environmental characteristics of agricultural active ingredients .
Pharmaceutical Development
Approximately 10% of pharmaceuticals currently in use contain a fluorine atom, highlighting the importance of fluorinated compounds in medicinal chemistry3,4-Dichloro-5-fluoropyridine can be a building block for the development of new drugs, leveraging the unique properties imparted by the fluorine atom .
Safety and Hazards
3,4-Dichloro-5-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
The demand for fluorinated pyridines, including 3,4-Dichloro-5-fluoropyridine, has been increasing steadily over the years due to their interesting and unusual physical, chemical, and biological properties . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research will likely focus on developing more efficient synthesis methods and exploring their wide-ranging potential applications .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The presence of fluorine in the compound could potentially influence its reactivity and interactions at the molecular level .
Action Environment
The environmental conditions could potentially affect the compound’s stability and reactivity .
properties
IUPAC Name |
3,4-dichloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBXQAHIBCOBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649914 | |
Record name | 3,4-Dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluoropyridine | |
CAS RN |
851179-02-7 | |
Record name | 3,4-Dichloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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